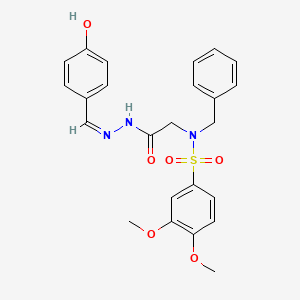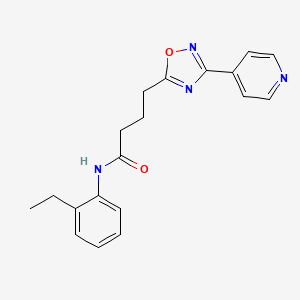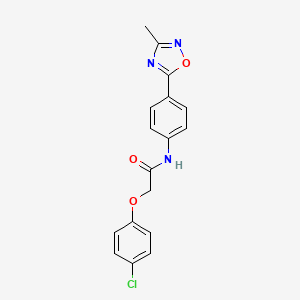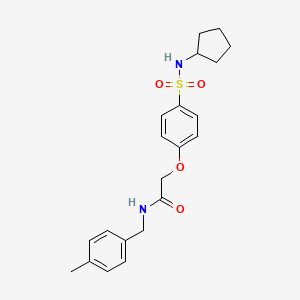
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in the field of scientific research. DOXO-EMCH is a potent anticancer drug that has shown promising results in the treatment of various types of cancer.
Mécanisme D'action
DOXO-EMCH exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, leading to the inhibition of DNA replication and transcription. This, in turn, leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. DOXO-EMCH also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DOXO-EMCH has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce angiogenesis. DOXO-EMCH has also been shown to have low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
DOXO-EMCH has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in the treatment of various types of cancer. It has low toxicity and good pharmacokinetic properties, making it a suitable candidate for further development. However, there are some limitations to the use of DOXO-EMCH in lab experiments. It is a highly complex compound that requires specialized equipment and expertise for synthesis and analysis.
Orientations Futures
There are several future directions for the research and development of DOXO-EMCH. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of DOXO-EMCH. Additionally, further studies are needed to investigate the potential use of DOXO-EMCH in combination with other anticancer drugs or therapies. Finally, more research is needed to fully understand the mechanism of action of DOXO-EMCH and its potential for the treatment of various types of cancer.
Méthodes De Synthèse
DOXO-EMCH is synthesized by the reaction of 2,5-dimethoxyaniline and 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then coupled with 2,3-dihydroxybenzoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP as catalysts to obtain DOXO-EMCH.
Applications De Recherche Scientifique
DOXO-EMCH has been extensively studied for its potential use as an anticancer drug. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. DOXO-EMCH works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing angiogenesis.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-4-5-9-18(16)24-27-25(33-28-24)19-10-6-7-11-21(19)32-15-23(29)26-20-14-17(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOBGAPODOUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)

